molecular formula C9H9BrF3NO B1387112 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine CAS No. 1039920-55-2

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine

Cat. No.: B1387112
CAS No.: 1039920-55-2
M. Wt: 284.07 g/mol
InChI Key: IYUPWGIHESJJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine (C8H7BrF3NO) is a chemical building block of interest in advanced organic synthesis and pharmaceutical research . The compound features a benzylamine group, a common precursor in the industrial production of numerous pharmaceuticals and other complex molecules . The simultaneous presence of bromo and trifluoroethoxy substituents on the benzene ring makes this molecule a versatile intermediate for further functionalization, including metal-catalyzed cross-coupling reactions, and for the development of structure-activity relationships in medicinal chemistry programs. While specific pharmacological data for this exact molecule may be limited, structural analogs, particularly those incorporating pyridine rings, are actively researched for their biological activities, underscoring the value of this scaffold in drug discovery . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules targeting a range of biological pathways. As a benzylamine derivative, it can serve as a masked ammonia equivalent in synthetic routes, where the benzyl group can be selectively removed after N-alkylation . Handling should adhere to standard laboratory safety protocols. Based on the properties of closely related compounds, this material is likely a solid powder and should be stored at room temperature . Consult the safety data sheet for detailed hazard information. This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUPWGIHESJJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-chlorobenzoic acid

  • Method: Mono-bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid or organic solvents catalyzed by iron trifluoromethanesulfonate.
  • Catalysts: Dibrominated amino silica gel (recyclable), iron bromide complexes.
  • Conditions: Mild temperatures, environmentally friendly solvents.
  • Yield & Purity: High yield (≥95%), high purity (≥99.8% by HPLC).
  • Advantages: Recyclable catalyst, low environmental impact, suitable for industrial scale.

Alternative route via 2-chlorobenzonitrile

  • Steps:
    • Bromination of 2-chlorobenzonitrile to 5-bromo-2-chlorobenzonitrile.
    • Hydrolysis under basic conditions to 5-bromo-2-chlorobenzoate.
    • Acidification with protic acid to yield 5-bromo-2-chlorobenzoic acid.
  • Reaction Conditions: Sodium hydroxide at 90°C for 4 hours; acidification with concentrated HCl.
  • Yield & Purity: Yield ~85.9%, purity 99.9% (HPLC).
  • Advantages: Simple process, inexpensive raw materials, high safety, and purity.

Summary Table: Preparation of 5-Bromo-2-chlorobenzoic acid

Method Starting Material Catalyst/ Reagent Conditions Yield (%) Purity (%) Notes
NBS/Sulfuric Acid Bromination 2-Chlorobenzoic acid NBS, sulfuric acid, catalysts Mild, environmentally friendly ≥95 ≥99.8 Recyclable catalyst, industrial scale
Bromination + Hydrolysis 2-Chlorobenzonitrile Bromination reagent, NaOH, HCl 90°C, 4h hydrolysis; acidification 85.9 99.9 Simple, cheap, high purity
Bromination of 2-chlorobenzotrichloride 2-Chlorobenzotrichloride Iron bromide complexes Catalytic bromination + hydrolysis High High Optimized for cost and environmental impact

Introduction of the 2,2,2-Trifluoroethoxy Group

The trifluoroethoxy substituent is typically introduced via nucleophilic aromatic substitution or etherification on a suitable aromatic halide or hydroxyl precursor.

  • Typical Approach: Reaction of 5-bromo-2-hydroxybenzyl derivatives with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl tosylate or trifluoroethyl bromide) under basic conditions.
  • Conditions: Use of bases such as potassium carbonate in polar aprotic solvents (e.g., DMF), moderate heating.
  • Outcome: Formation of 5-bromo-2-(2,2,2-trifluoroethoxy)benzyl intermediates.

Though direct literature on this exact step for this compound is scarce, analogous methods are well-established in aromatic ether synthesis.

Conversion to Benzylamine Derivative

The final step involves converting the benzyl position to an amine group:

  • Method 1: Reduction of benzyl halides or benzyl nitriles to benzylamines using catalytic hydrogenation or metal hydride reagents.
  • Method 2: Reductive amination of benzaldehyde derivatives.
  • Typical Reagents: Hydrogen gas with Pd/C catalyst, lithium aluminum hydride, or borane complexes.
  • Conditions: Controlled temperature and pressure for hydrogenation; inert atmosphere for hydride reductions.
  • Yield & Purity: High yields with proper control, purity ensured by chromatographic purification.

Representative Synthetic Route Summary

Step Transformation Reagents/Conditions Notes
1 Bromination of 2-chlorobenzoic acid NBS, sulfuric acid, iron catalyst High selectivity for 5-bromo position
2 Etherification with 2,2,2-trifluoroethyl agent K2CO3, DMF, moderate heat Formation of trifluoroethoxy substituent
3 Conversion to benzylamine Catalytic hydrogenation or hydride reduction Yields benzylamine functionality

Research Findings and Notes

  • Catalyst Recycling: Use of dibrominated amino silica gel as a brominating reagent allows catalyst recycling with 98% recovery after six cycles, reducing cost and waste.
  • Environmental Considerations: Optimized methods minimize hazardous waste and use milder reaction conditions.
  • Yield Optimization: Careful control of bromination and hydrolysis steps ensures high product purity and yield, critical for pharmaceutical-grade material.
  • Purification: Products are typically purified by recrystallization or chromatographic methods, with HPLC confirming purity >99%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Nucleophilic Substitution: Formation of azides or nitriles.

    Oxidation: Formation of imines or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 5-bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is in the development of anticancer agents. Compounds with similar structural motifs have shown promising activity against various cancer cell lines. For instance, derivatives based on brominated indolin-2-ones have exhibited significant anticancer properties, with some derivatives demonstrating IC50 values as low as 2.93 µM against breast cancer cell lines (MCF-7) and good inhibitory activity against VEGFR-2 . The incorporation of trifluoroethyl groups is known to enhance the lipophilicity and metabolic stability of such compounds, making them suitable candidates for further development.

Inhibitors of Protein Targets
The compound has also been explored as a potential inhibitor of specific protein targets involved in cancer progression and metastasis. For example, inhibitors targeting sodium glucose transport proteins have been synthesized using similar frameworks, highlighting the versatility of brominated benzylamines in drug design .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows it to be utilized in the synthesis of various derivatives that can be tailored for specific biological activities. The compound can undergo various reactions such as nucleophilic substitution and coupling reactions to generate more complex molecules that may exhibit enhanced biological activities or novel properties.

Material Science Applications

Fluorinated Materials
The trifluoroethoxy group in this compound imparts unique properties such as increased hydrophobicity and thermal stability. These characteristics make it suitable for developing advanced materials that require specific surface properties or thermal resistance. Fluorinated compounds are often used in coatings and polymers due to their resistance to solvents and degradation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and functional distinctions between 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine and its analogs:

Compound Name Core Structure Substituents Molecular Formula CAS Number Key Properties/Applications Reference
This compound Benzene Br (C5), OCH2CF3 (C2), CH2NH2 (C1) C9H8BrF3NO Not explicitly provided Potential CNS drug intermediate
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Pyridine Br (C5), OCH2CF3 (C2) C7H5BrF3NO 126728-58-3 Electron-deficient ring for catalysis
1-[5-Bromo-2-(trifluoroethoxy)phenyl]ethylamine Benzene Br (C5), OCH2CF3 (C2), CH2CH2NH2 C10H11BrF3NO 1250558-42-9 Positional isomer, longer chain amine
2-(Trifluoromethyl)benzylamine Benzene CF3 (C2), CH2NH2 (C1) C8H6F3N 3048-01-9 Higher lipophilicity, direct CF3
5-Bromo-2-nitrobenzotrifluoride Benzene Br (C5), NO2 (C2), CF3 (C1) C7H3BrF3NO2 344-38-7 Nitro group enhances reactivity

Physicochemical and Functional Comparisons

Core Structure Influence :

  • Benzene vs. Pyridine : Pyridine analogs (e.g., 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine) exhibit lower basicity due to the electron-deficient pyridine ring, reducing nucleophilicity compared to the benzylamine derivative .
  • Substituent Effects :
  • Direct trifluoromethyl (-CF3) substitution (e.g., 2-(trifluoromethyl)benzylamine) offers stronger electron-withdrawing effects, lowering amine basicity compared to the ether-linked trifluoroethoxy group .

Reactivity and Stability :

  • Benzylamine Group : The primary amine in the target compound is highly reactive in nucleophilic substitutions, a feature absent in nitro (5-Bromo-2-nitrobenzotrifluoride) or carboxylic acid derivatives (e.g., 2-Bromo-5-(trifluoromethyl)benzoic acid) .
  • Positional Isomerism : Ethylamine derivatives (e.g., 1-[5-Bromo-2-(trifluoroethoxy)phenyl]ethylamine) demonstrate how chain length and substituent position affect molecular flexibility and receptor binding .

Pharmacological Relevance :

  • Trifluoroethoxy in Drug Design : The trifluoroethoxy group is prevalent in pharmaceuticals (e.g., lansoprazole derivatives) for its metabolic stability and electron-withdrawing properties, which enhance drug-target interactions .
  • Bromo Substitution : Bromine’s steric bulk and moderate electronegativity direct electrophilic reactions to specific positions, critical for synthesizing bioactive molecules .

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H7BrF3NO
  • Molecular Weight : 270 g/mol
  • CAS Number : 1152088-62-4

The compound features a bromine atom and a trifluoroethoxy group, which are known to influence its biological properties, particularly in terms of receptor interactions and enzyme inhibition.

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. For instance, studies have shown that fluorinated compounds can enhance potency against certain targets by modifying their interaction profiles with proteins .
  • Receptor Modulation : It has been suggested that the presence of the trifluoroethoxy group can enhance binding affinity to receptors, potentially modulating neurotransmitter systems such as serotonin .
  • Anticancer Activity : Preliminary studies indicate that derivatives of related compounds exhibit significant anticancer activity against various cell lines. The structure of 5-bromo derivatives often correlates with enhanced cytotoxic effects .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit notable anticancer properties. For example:

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also under investigation. Similar compounds have demonstrated effectiveness against a range of pathogens by disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Case Studies and Research Findings

  • In vitro Studies : A study examining the effects of trifluoromethyl groups on drug potency found that these modifications significantly increased the inhibition of serotonin uptake compared to non-fluorinated analogs . This suggests a similar potential for this compound in modulating neurotransmitter systems.
  • Molecular Docking Studies : Computational studies have indicated that modifications like trifluoroethoxy can enhance binding interactions within target proteins, providing insights into the design of more effective therapeutic agents .
  • Toxicity Assessments : Safety profiles for similar compounds have been evaluated using HET-CAM assays, which assess angiogenesis and toxicity in chick embryos. These studies suggest that while some derivatives exhibit good therapeutic potential, they also require thorough toxicity evaluations before clinical application .

Summary Table of Biological Activities

Activity Type Mechanism Reference
AnticancerInhibition of cancer cell growth ,
AntimicrobialDisruption of cell wall synthesis,
Receptor ModulationEnhanced binding to serotonin receptors ,

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is common: (i) Bromination of a benzylamine precursor followed by (ii) trifluoroethoxy group introduction via nucleophilic substitution. For example, bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in anhydrous CCl₄ . Subsequent substitution with trifluoroethanol requires a strong base (e.g., NaH) in THF at 0–5°C to minimize side reactions. Yields typically range from 50–70%, with purity confirmed via HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Look for characteristic shifts: the benzylamine NH₂ proton (~δ 3.2–3.5 ppm), trifluoroethoxy CF₃ group (δ ~120–125 ppm in ¹³C), and aromatic protons (δ 7.0–7.8 ppm) .
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z ~284.0) and absence of impurities (e.g., residual brominated intermediates) .
  • Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (see SDS codes P260–P264) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during synthesis) .
  • Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent degradation .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence binding affinity in enzyme inhibition studies?

  • Methodological Answer : The electron-withdrawing CF₃ group enhances binding to hydrophobic pockets in enzymes (e.g., microbial leucyl-tRNA synthetase). Computational docking (AutoDock Vina) reveals a 1.5–2.0 kcal/mol improvement in binding energy compared to non-fluorinated analogs. Validate experimentally via IC₅₀ assays (e.g., 10–50 µM range in antifungal studies) .

Q. What strategies resolve contradictory melting point data reported for this compound?

  • Methodological Answer : Discrepancies in melting points (e.g., 249–254°C vs. 72–74°C) may stem from polymorphic forms or impurities:
  • DSC Analysis : Identify phase transitions and confirm crystalline structure .
  • Recrystallization : Test solvents (e.g., EtOAc/hexane) to isolate pure polymorphs .
  • Cross-Validate : Compare with independent sources (e.g., PubChem or CAS Common Chemistry entries) .

Q. How can researchers optimize Ullmann coupling reactions involving this benzylamine derivative?

  • Methodological Answer : Use Pd(OAc)₂/Xantphos as a catalytic system in DMF at 100–110°C for cross-coupling with aryl halides. Key parameters:
  • Molar Ratio : 1:1.2 (benzylamine:aryl halide) to minimize homo-coupling byproducts .
  • Additives : Cs₂CO₃ as base improves yields by deprotonating the amine .
  • Monitoring : Track reaction progress via TLC (silica, 3:7 EtOAc/hexane) .

Q. What are the implications of trace impurities (e.g., des-bromo analogs) in pharmacological assays?

  • Methodological Answer : Impurities >0.5% can skew IC₅₀ results by non-specific binding. Mitigation steps:
  • HPLC Purification : Use a C18 column (gradient: 20–80% MeCN in H₂O + 0.1% TFA) .
  • Control Experiments : Compare activity of purified compound vs. crude material to quantify impurity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.